

Synthesis and Characterization of 2-Phenylaziridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Phenylaziridine

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This guide provides a comprehensive overview of the synthesis and characterization of **2-phenylaziridine**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine moiety makes it a versatile intermediate for the preparation of a wide range of nitrogen-containing compounds. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of 2-Phenylaziridine

The synthesis of **2-phenylaziridine** can be achieved through several methods. This guide focuses on two prominent approaches: the improved Wenker synthesis from 2-amino-1-phenylethanol and the catalytic aziridination of styrene.

Improved Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β -amino alcohols.^[1] An improved, milder version of this method is particularly suitable for the synthesis of **2-phenylaziridine**, starting from the readily available 2-amino-1-phenylethanol.^{[2][3]} This two-step process involves the formation of a sulfate ester intermediate, followed by base-promoted intramolecular cyclization.^[3]

Experimental Protocol:

Step 1: Esterification to 2-Amino-1-phenylethyl hydrogen sulfate

- Dissolve 2-amino-1-phenylethanol (1.37 g, 10 mmol) in chloroform (20 mL).
- Dilute the solution with diethyl ether (50 mL).
- Cool the mixture in an ice bath and slowly add chlorosulfonic acid (1.16 g, 10 mmol) with vigorous stirring. A white solid will precipitate.
- Continue stirring for 2 hours at room temperature.
- Collect the precipitate by filtration and wash with diethyl ether (3 x 20 mL).
- Dry the resulting 2-amino-1-phenylethyl hydrogen sulfate under reduced pressure. The yield is typically excellent.^[2]

Step 2: Intramolecular Cyclization to **2-Phenylaziridine**

- To the 2-amino-1-phenylethyl hydrogen sulfate (5 mmol) from the previous step, add a saturated aqueous solution of sodium carbonate (10 mL).^[2]
- Stir the mixture at 70°C for 3 hours.^[2]
- After cooling to room temperature, extract the product with diethyl ether (3 x 50 mL).^[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- The crude product can be purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v, with 1% triethylamine for basification) to afford **2-phenylaziridine** as a colorless oil.^[2] The overall yield for this process is reported to be around 78%.^[3]

Catalytic Aziridination of Styrene

The direct aziridination of styrene is another powerful method for the synthesis of the **2-phenylaziridine** core structure. This reaction typically involves the transfer of a nitrene group to the double bond of styrene, often catalyzed by transition metal complexes.^{[4][5]} While this

method is highly efficient, it frequently leads to the formation of N-substituted **2-phenylaziridines**, depending on the nitrene source used.[5][6] For instance, using $\text{PhI}=\text{NTs}$ ([N-(tosylimino)iodo]benzene) as the nitrene precursor in the presence of an iron or manganese catalyst yields N-tosyl-**2-phenylaziridine**. [5][7]

General Experimental Protocol (for N-Tosyl-**2-phenylaziridine**):

- To a solution of the catalyst (e.g., 10 mol% of $\text{Mn}[\text{O-terphenyl-O}]\text{Ph}(\text{THF})_2$) in a suitable solvent (e.g., dichloromethane or acetonitrile), add styrene.[7]
- Add the nitrene precursor (e.g., $\text{PhI}=\text{NTs}$) portion-wise to the mixture at room temperature under an inert atmosphere.[7]
- Stir the reaction mixture for the specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography.[5]
- Upon completion, quench the reaction and extract the product with an organic solvent.
- Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-tosyl-**2-phenylaziridine**. Yields of up to 79% have been reported.[7]

Characterization of 2-Phenylaziridine

The structural elucidation and confirmation of **2-phenylaziridine** are accomplished through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

Property	Value	Reference
Molecular Formula	$\text{C}_8\text{H}_9\text{N}$	[8]
Molecular Weight	119.16 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[5]

Spectroscopic Data

^1H NMR Spectroscopy (Proton NMR)

The ^1H NMR spectrum of **2-phenylaziridine** is expected to show characteristic signals for the aziridine ring protons and the phenyl group protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.40	m	5H	Aromatic protons (C_6H_5)
~2.80 - 3.20	m	1H	Aziridine C2-H
~2.00 - 2.50	m	2H	Aziridine C3-H ₂
Variable, broad singlet	br s	1H	NH proton

^{13}C NMR Spectroscopy (Carbon NMR)

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~125 - 140	Aromatic carbons (C_6H_5)
~40 - 60	Aziridine ring carbons (C2 and C3)

Infrared (IR) Spectroscopy

The IR spectrum of **2-phenylaziridine** exhibits characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring.

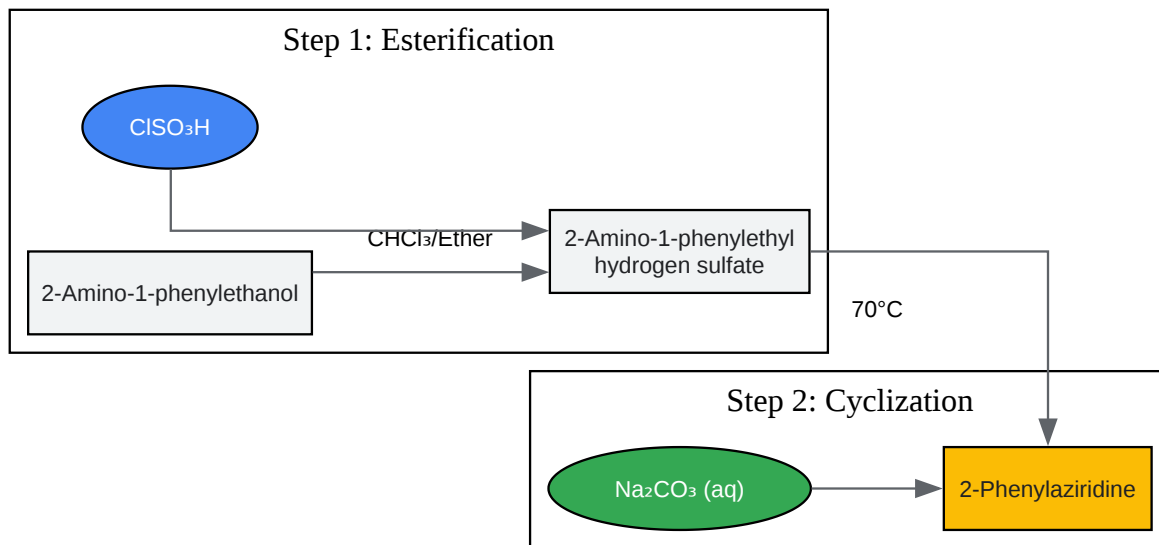
Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
3000 - 3100	C-H stretch (Aromatic)
2850 - 3000	C-H stretch (Aliphatic)
~1600	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **2-phenylaziridine**.

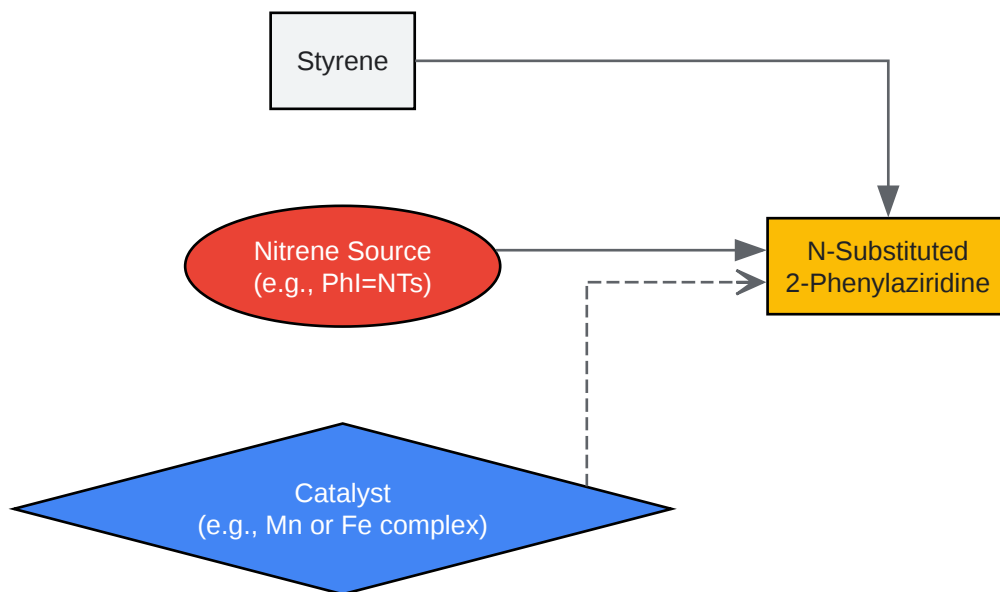
m/z	Assignment
119	Molecular ion [M] ⁺
118	[M-H] ⁺
104	[M-NH] ⁺ or [M-CH ₃] ⁺ from rearrangement
91	Tropylium ion [C ₇ H ₇] ⁺
77	Phenyl cation [C ₆ H ₅] ⁺

Visualizations



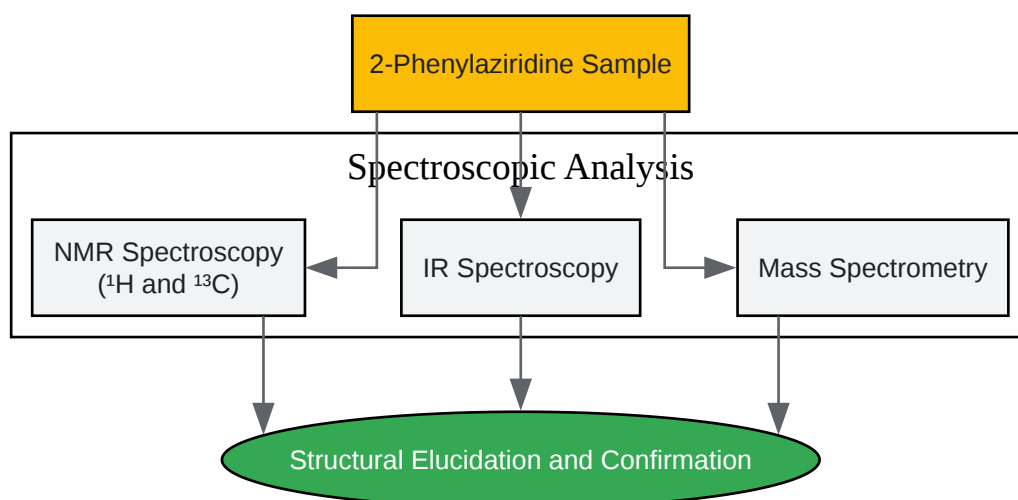
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Caption: Workflow for the Improved Wenker Synthesis of **2-Phenylaziridine**.



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Caption: General Scheme for the Catalytic Aziridination of Styrene.



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Caption: Experimental Workflow for the Characterization of **2-Phenylaziridine**.

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